molecular formula C20H21N5O3S B2403102 N-(2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921515-39-1

N-(2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No. B2403102
CAS RN: 921515-39-1
M. Wt: 411.48
InChI Key: BGSFKCUHCUPOIN-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H21N5O3S and its molecular weight is 411.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Tracer Development

  • Research has been conducted on the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for potential use as PET tracers. These compounds, including N-(3-[(11)C]methoxy-4-methoxyphenyl)-2-((5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)thio)acetamide, show promise for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), a crucial enzyme for various biological processes (Gao, Wang, & Zheng, 2016).

Antimicrobial Research

  • Novel triazole derivatives, similar in structure to N-(2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown effectiveness against various Candida species and pathogenic bacteria (Altıntop, Kaplancıklı, Turan-Zitouni, Özdemir, Demirci, İşcan, & Revial, 2011).

Cancer Research

  • Derivatives of 1,2,4-triazine, structurally related to the compound , have been investigated for their inhibitory activities on cyclooxygenase (COX) enzymes, which play a significant role in cancer development. Some compounds with a 4-methoxyphenyl group have shown strong COX-2 inhibitory activity, making them potential candidates for cancer treatment (Ertas, Biltekin, Berk, Yurttaş, & Demirayak, 2022).

Cytotoxicity and Anticancer Potential

  • Research on novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives has shown cytotoxic effects against human cancer cell lines, including HepG2 and MDA-MB-231. These findings suggest potential applications in cancer therapy (Ding et al., 2012).

Antioxidant Activity

  • Novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have been synthesized and tested for their antioxidant activity. Some compounds exhibited higher antioxidant activity than ascorbic acid, highlighting their potential therapeutic applications (Tumosienė et al., 2020).

Cytotoxicity Testing of Imine Derivatives

  • Studies on imidazo[2,1-c][1,2,4]triazol-3(5H)-imine derivatives have revealed potent in vitro cytotoxic potency against various human cancer cell lines, suggesting their potential use in cancer treatment (Balewski et al., 2020).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-27-15-9-7-14(8-10-15)24-11-12-25-19(24)22-23-20(25)29-13-18(26)21-16-5-3-4-6-17(16)28-2/h3-10H,11-13H2,1-2H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSFKCUHCUPOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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